4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Overview
Description
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that features a quinazolinone core, a chlorobenzyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the condensation of anthranilic acid with formamide, followed by chlorination to introduce the chlorobenzyl group. The final step involves the coupling of the quinazolinone intermediate with N-phenethylcyclohexanecarboxamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield quinazolinone derivatives with various functional groups, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites in enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety can contribute to the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Benzyl Derivatives: Compounds such as 3-chlorobenzylamine and 3-chlorobenzyl alcohol have similar benzyl groups but lack the quinazolinone core.
Cyclohexanecarboxamide Derivatives: Compounds like N-cyclohexyl-2-phenylacetamide share the cyclohexanecarboxamide moiety but differ in their other functional groups.
Uniqueness
The uniqueness of 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide lies in its combination of the quinazolinone core, chlorobenzyl group, and cyclohexanecarboxamide moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H32ClN3O3 |
---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
InChI Key |
PQVFIDJRCHCIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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